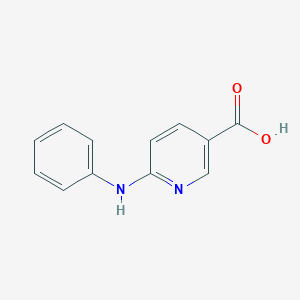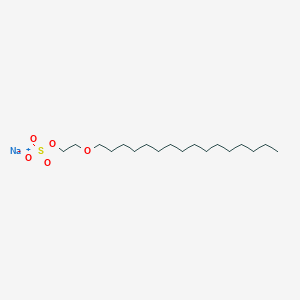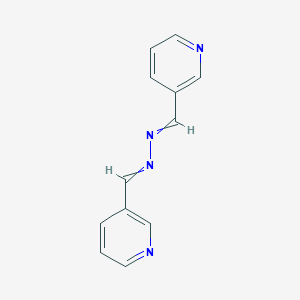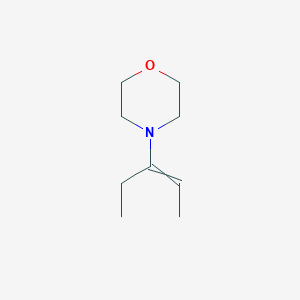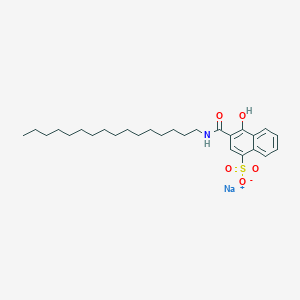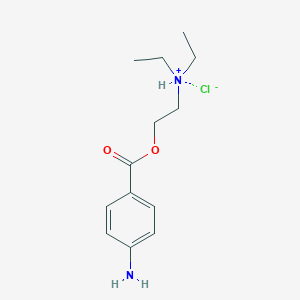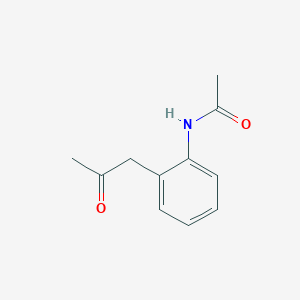
Acetanilide, 2'-acetonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2'-acetonyl-, also known as N-phenylacetamide, is a chemical compound that is commonly used in scientific research. It is an organic compound that is synthesized from aniline and acetic anhydride. Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. In
作用機序
The mechanism of action of acetanilide is not fully understood. However, it is believed that acetanilide inhibits the synthesis of prostaglandins, which are involved in inflammation and pain. Acetanilide is also believed to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain.
生化学的および生理学的効果
Acetanilide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Acetanilide has also been shown to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain. Additionally, acetanilide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Acetanilide has several advantages for use in lab experiments. It is a relatively inexpensive and readily available chemical compound. Acetanilide is also stable and has a long shelf life, making it useful for long-term experiments. However, acetanilide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. Additionally, acetanilide has a low solubility in water, which can make it difficult to dissolve in some experimental conditions.
将来の方向性
There are several future directions for research related to acetanilide. One potential direction is the development of new synthetic routes for acetanilide and related compounds. Another potential direction is the investigation of the mechanism of action of acetanilide and related compounds. Additionally, future research could explore the potential therapeutic applications of acetanilide and related compounds, particularly in the treatment of inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, acetanilide, 2'-acetonyl-, is a chemical compound that is commonly used in scientific research. It is synthesized from aniline and acetic anhydride and has been used in various scientific studies due to its unique properties and effects on biological systems. Acetanilide has been shown to have analgesic, antipyretic, and antioxidant properties, and has several advantages for use in lab experiments. However, acetanilide is a toxic compound and must be handled with care. There are several future directions for research related to acetanilide, including the development of new synthetic routes and investigation of its therapeutic potential.
合成法
Acetanilide can be synthesized through the reaction of aniline and acetic anhydride. This reaction is catalyzed by sulfuric acid and produces acetic acid as a byproduct. The chemical equation for the synthesis of acetanilide is as follows:
C6H5NH2 + (CH3CO)2O → C6H5NHCOCH3 + CH3COOH
科学的研究の応用
Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. It is commonly used as a starting material for the synthesis of other organic compounds. Acetanilide has also been used as a model compound for studying the reactivity of amides and the mechanism of amide bond formation. Additionally, acetanilide has been used in the synthesis of various pharmaceuticals and agrochemicals.
特性
CAS番号 |
14300-15-3 |
|---|---|
製品名 |
Acetanilide, 2'-acetonyl- |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
N-[2-(2-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChIキー |
GMFKXTWKFHPRQV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C |
正規SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



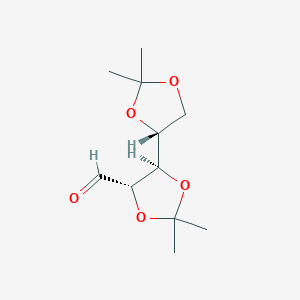
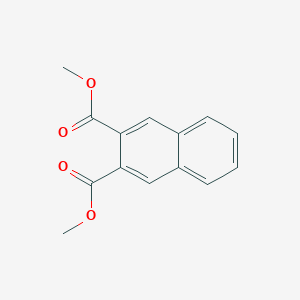
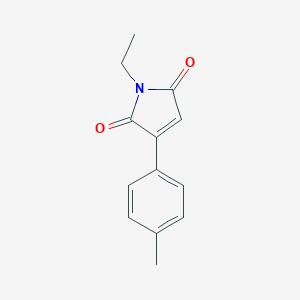
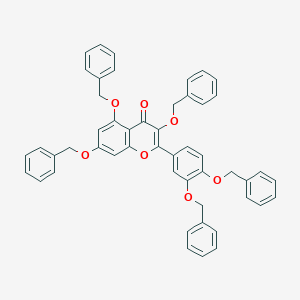
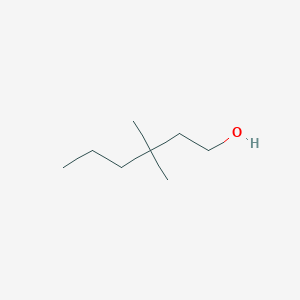
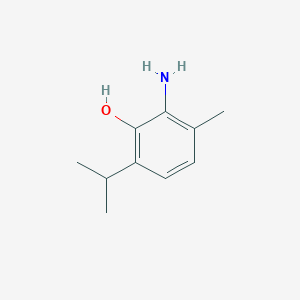
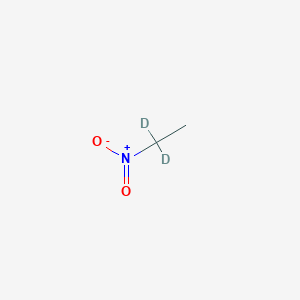
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
